molecular formula C19H16N4O3S2 B2701154 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 313529-35-0

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2701154
CAS No.: 313529-35-0
M. Wt: 412.48
InChI Key: DSELTZXUKQFMKM-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a cyanophenyl group, and a dimethylsulfamoyl benzamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The cyanophenyl group is introduced via a nucleophilic substitution reaction, and the final benzamide moiety is attached through an amide coupling reaction using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and solvent choice, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using strong oxidizing agents.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the nitrile group results in primary amines.

Scientific Research Applications

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzamide analogs, such as:

  • N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(methylsulfamoyl)benzamide
  • N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(ethylsulfamoyl)benzamide

Uniqueness

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-23(2)28(25,26)16-9-7-15(8-10-16)18(24)22-19-21-17(12-27-19)14-5-3-13(11-20)4-6-14/h3-10,12H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSELTZXUKQFMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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